N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 457650-66-7
VCID: VC7175016
InChI: InChI=1S/C22H18N4S/c1-14-20(15-8-2-3-9-16(15)24-14)21(18-11-6-7-13-23-18)26-22-25-17-10-4-5-12-19(17)27-22/h2-13,21,24H,1H3,(H,25,26)
SMILES: CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC5=CC=CC=C5S4
Molecular Formula: C22H18N4S
Molecular Weight: 370.47

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine

CAS No.: 457650-66-7

Cat. No.: VC7175016

Molecular Formula: C22H18N4S

Molecular Weight: 370.47

* For research use only. Not for human or veterinary use.

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine - 457650-66-7

Specification

CAS No. 457650-66-7
Molecular Formula C22H18N4S
Molecular Weight 370.47
IUPAC Name N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C22H18N4S/c1-14-20(15-8-2-3-9-16(15)24-14)21(18-11-6-7-13-23-18)26-22-25-17-10-4-5-12-19(17)27-22/h2-13,21,24H,1H3,(H,25,26)
Standard InChI Key GTGXULMNFLWCFB-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC5=CC=CC=C5S4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1,3-benzothiazol-2-amine, reflects its hybrid structure:

  • Indole core: A 2-methyl-substituted indole ring contributes aromaticity and potential hydrogen-bonding interactions via its NH group.

  • Pyridine linkage: A pyridin-2-ylmethyl group bridges the indole and benzothiazole components, introducing a basic nitrogen atom capable of coordinating metal ions or participating in acid-base reactions.

  • Benzothiazole terminus: The 1,3-benzothiazol-2-amine group offers a planar, electron-deficient aromatic system, often associated with DNA intercalation or enzyme inhibition.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₁₈N₄S
Molecular Weight370.47 g/mol
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC5=CC=CC=C5S4
InChI KeyGTGXULMNFLWCFB-UHFFFAOYSA-N
PubChem CID3264192

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine likely involves multi-step condensation and nucleophilic substitution reactions. A proposed route includes:

  • Indole-piperonal condensation: Reacting 2-methylindole with pyridine-2-carbaldehyde under acidic conditions to form the central methylene-bridged intermediate.

  • Benzothiazole coupling: Introducing the 2-aminobenzothiazole group via nucleophilic aromatic substitution, leveraging the reactivity of halogenated benzothiazoles.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Aldol condensationHCl, ethanol, 80°C
2Nucleophilic substitution2-chlorobenzothiazole, K₂CO₃

Challenges in Optimization

Yield and purity depend on:

  • Steric hindrance: Bulky substituents on the indole and pyridine rings may slow reaction kinetics.

  • Solubility limitations: The compound’s poor solubility in polar solvents (e.g., water) complicates purification.

Chemical Reactivity and Derivative Design

Electrophilic Substitution

The benzothiazole ring undergoes electrophilic aromatic substitution at the 5- and 7-positions due to electron-withdrawing effects of the thiazole nitrogen. Example reactions include:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups for further functionalization.

  • Sulfonation: SO₃ in H₂SO₄ enhances water solubility for drug formulation.

Coordination Chemistry

The pyridine nitrogen and benzothiazole amine can act as bidentate ligands, forming complexes with transition metals like Pt(II) or Cu(II). Such complexes may enhance anticancer activity via redox cycling or DNA cross-linking.

HazardPrecautionary Measure
Skin contactNitrile gloves, lab coat
InhalationFume hood, N95 respirator
DisposalIncineration at >800°C

Future Research Directions

  • Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability in vitro.

  • Structure-activity relationship (SAR) studies: Modify substituents on the indole and pyridine rings to optimize target affinity.

  • Therapeutic synergy: Evaluate combinations with existing chemotherapeutics or antibiotics.

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